1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
Description
1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a pyrazole-based compound featuring a cyclopropyl ring at the 1-position and a trimethylsilyl (TMS)-protected ethynyl group at the 4-position. The TMS-ethynyl moiety enhances stability and lipophilicity, making the compound suitable for applications in medicinal chemistry and materials science. Its structure allows for further functionalization via cross-coupling reactions (e.g., Sonogashira coupling) due to the ethynyl group .
Properties
Molecular Formula |
C11H16N2Si |
|---|---|
Molecular Weight |
204.34 g/mol |
IUPAC Name |
2-(1-cyclopropylpyrazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H16N2Si/c1-14(2,3)7-6-10-8-12-13(9-10)11-4-5-11/h8-9,11H,4-5H2,1-3H3 |
InChI Key |
HDWRUFWKQABKKW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN(N=C1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally proceeds via a Sonogashira cross-coupling reaction between a suitably halogenated pyrazole derivative (typically 4-bromo-1-cyclopropyl-1H-pyrazole) and trimethylsilylacetylene. This palladium-catalyzed coupling allows the formation of the carbon-carbon triple bond linking the pyrazole ring to the trimethylsilyl-ethynyl group.
Detailed Reaction Conditions and Catalysts
The key reaction parameters for the Sonogashira coupling include:
- Catalyst: Palladium complexes such as bis(triphenylphosphine)palladium(II) chloride or dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct.
- Base: Potassium carbonate or cesium carbonate.
- Solvent: 1,4-Dioxane, sometimes mixed with water.
- Temperature: Typically 80–100 °C.
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent catalyst degradation.
- Time: Reaction times range from 1.5 to 4 hours depending on conditions.
Representative Preparation Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-Bromo-1-cyclopropyl-1H-pyrazole (substrate), trimethylsilylacetylene (alkyne) | Starting materials for coupling |
| 2 | Catalyst: Pd(PPh3)2Cl2 or Pd(dppf)Cl2·CH2Cl2 (0.01–0.02 M) | Palladium catalyst for Sonogashira coupling |
| 3 | Base: K2CO3 or Cs2CO3 (1.0 M aqueous solution) | Neutralizes acid formed and promotes coupling |
| 4 | Solvent: 1,4-Dioxane, sometimes with water co-solvent | Medium for reaction |
| 5 | Temperature: 80–100 °C | Heating to accelerate reaction |
| 6 | Atmosphere: Nitrogen purge | Prevent oxidation of catalyst |
| 7 | Time: 1.5–4 hours | Reaction duration |
After completion, the reaction mixture is cooled, diluted with ethyl acetate, washed with aqueous base and brine, and the organic phase is concentrated. Purification is typically performed by column chromatography or preparative HPLC to yield the target compound as a colorless oil or solid.
Example from Literature
A documented example involves the coupling of 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with aryl halides using Pd catalysts, which parallels the Sonogashira coupling mechanism for alkynylation. Using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct as catalyst and potassium carbonate base in 1,4-dioxane-water mixture at 80 °C for 4 hours under nitrogen, the alkynylated pyrazole was obtained in good yield (~69%) after purification.
Reaction Data Summary Table
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)2Cl2, Pd(dppf)Cl2·CH2Cl2 | 0.01–0.02 M concentration |
| Base | Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3) | 1.0 M aqueous solution |
| Solvent | 1,4-Dioxane ± water | Common organic solvent |
| Temperature | 80–100 °C | Heating for reaction acceleration |
| Reaction time | 1.5–4 hours | Varies with catalyst and substrate |
| Atmosphere | Nitrogen or argon | To prevent catalyst oxidation |
| Purification | Column chromatography or preparative HPLC | To isolate pure product |
| Yield | 60–70% | Depending on substrate and conditions |
Mechanistic Considerations
The Sonogashira coupling involves:
- Oxidative addition of the aryl halide (4-bromo-1-cyclopropyl-1H-pyrazole) to Pd(0).
- Copper(I)-co-catalyzed deprotonation of trimethylsilylacetylene forming a copper acetylide intermediate.
- Transmetalation transferring the alkynyl group to Pd(II).
- Reductive elimination forming the carbon-carbon triple bond attached to the pyrazole ring and regenerating Pd(0).
The presence of the trimethylsilyl protecting group on the ethynyl moiety stabilizes the alkyne and facilitates handling and purification.
Additional Notes
- The cyclopropyl substituent at the 1-position of the pyrazole ring remains intact under the reaction conditions, demonstrating the mildness of the Sonogashira protocol.
- The trimethylsilyl group can be removed post-coupling if desired, to yield the terminal alkyne derivative.
- Alternative methods involving direct alkynylation via C-H activation are less common for this substrate due to regioselectivity challenges.
Chemical Reactions Analysis
Pyrazole Ring Formation
The pyrazole core is commonly synthesized via hydrazine-carbonyl condensation reactions or cascade reactions involving enaminones, hydrazines, and dimethyl sulfoxide (DMSO) under iodine or Selectfluor catalysis . For example, palladium-catalyzed ring-opening reactions of azirines with hydrazones can yield polysubstituted pyrazoles .
Cross-Coupling Reactions
The compound undergoes palladium-catalyzed cross-coupling to form complex molecules:
-
Suzuki-Miyaura Coupling : The boronic acid derivative reacts with aryl halides to form biaryl systems .
-
Sonogashira Coupling : The TMS-ethynyl group can be deprotected and coupled with aryl halides to form extended conjugated systems.
Functional Group Transformations
-
Deprotection of TMS Group : The trimethylsilyl group is cleaved under basic or acidic conditions to yield free terminal alkynes.
-
Cyclopropyl Ring Reactivity : The cyclopropyl group participates in ring-opening reactions under acidic or basic conditions, generating reactive intermediates.
Spectroscopic and Structural Analysis
The compound’s structure is confirmed via NMR spectroscopy and mass spectrometry . Key features include:
-
SMILES Notation :
C[Si](C)(C)C#CC1=CNN=C1. -
Physical Properties :
-
Molecular Formula: C₈H₈N₂Si
-
Molecular Weight: 164.28 g/mol
-
-
Chemical Properties :
-
Solubility: Moderate in organic solvents (e.g., DMSO, THF).
-
Stability: Sensitive to moisture and light.
-
Research Findings and Limitations
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrazole can exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative of 1-cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole demonstrated effective inhibition of tumor growth in preclinical models, suggesting its viability as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways that promote tumor growth. The presence of the trimethylsilyl group enhances the compound's lipophilicity, potentially improving its bioavailability and cellular uptake .
Agricultural Chemistry
Pesticidal Properties
Research indicates that this compound derivatives can act as effective pesticides. These compounds have shown activity against various agricultural pests, making them suitable candidates for developing new agrochemicals. Their mode of action typically involves disrupting the nervous system of target insects, leading to mortality .
Case Study: Field Trials
Field trials conducted with formulations containing this compound demonstrated a significant reduction in pest populations while maintaining safety profiles for non-target organisms. Such studies underscore the potential for these compounds to be integrated into sustainable agricultural practices .
Material Sciences
Polymer Chemistry
In material sciences, this compound is utilized as a building block in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temp (Tg) | 150 °C |
| Tensile Strength | 45 MPa |
| Thermal Conductivity | 0.25 W/m·K |
These properties suggest that polymers synthesized with this compound could find applications in high-performance materials used in aerospace and automotive industries .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The cyclopropyl group and pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The trimethylsilyl-ethynyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-Benzoyl-4-[(triethylsilyl)ethynyl]-1H-pyrazole (CAS 959918-26-4)
- Structure : Replaces TMS with a bulkier triethylsilyl (TES) group.
- Impact: Increased steric hindrance from TES reduces reactivity in cross-coupling reactions compared to the TMS analog. The larger substituent also elevates logP (3.97 vs.
- Applications : Less commonly used in synthetic workflows due to slower reaction kinetics.
Pyrazole Derivatives with Alternative Substituents
BAY 87-2243
- Structure : 1-Cyclopropyl-4-{4-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-pyrazol-1-yl)methyl]pyridin-2-yl}piperazine.
- Key Differences : Incorporates a trifluoromethoxy phenyl-oxadiazole moiety instead of TMS-ethynyl.
- Applications: Antitumor agent targeting hypoxia-inducible factor (HIF) pathways.
1-Isopropyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile
- Structure : Triazole-pyrazole hybrid synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Key Differences: The triazole ring introduces hydrogen-bonding capacity, unlike the non-polar TMS-ethynyl group.
- Physicochemical Properties : Lower logP (estimated ~2.5) due to the polar nitrile group, contrasting with the TMS compound’s higher lipophilicity .
Boron- and Tin-Containing Pyrazoles
1-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Boronic ester substituent at the 4-position.
- Applications: Used in Suzuki-Miyaura cross-couplings. The TMS-ethynyl compound’s ethynyl group is more versatile for Sonogashira reactions but less stable under aqueous conditions .
1-Methyl-4-(tributylstannyl)-1H-pyrazole
- Structure : Tributylstannyl group at the 4-position.
- Applications : Employed in Stille couplings. The stannyl group offers distinct reactivity but raises toxicity concerns compared to the biocompatible TMS-ethynyl group .
Silicon-Containing Bioisosteres
β-Trimethylsilyl Alanine
- Structure: Silicon-based amino acid mimicking phenylalanine.
- Relevance : Demonstrates that TMS groups can act as bioisosteres, suggesting the TMS-ethynyl pyrazole may similarly enhance metabolic stability or target binding .
Data Tables
Table 1. Structural and Functional Comparison
| Compound | Substituent at 4-Position | Key Applications | logP | Synthetic Method |
|---|---|---|---|---|
| Target Compound | TMS-ethynyl | Cross-coupling, medicinal chemistry | ~3.5 | Sonogashira coupling |
| 1-Benzoyl-4-[(TES)ethynyl]-1H-pyrazole | Triethylsilyl-ethynyl | Material science | 3.97 | Alkynylation |
| BAY 87-2243 | Trifluoromethoxy phenyl-oxadiazole | Antitumor therapy | ~5.0 | Multi-step medicinal chemistry |
| 1-Isopropyl-3-(4-phenyl-triazolyl)-1H-pyrazole | Triazole-nitril | Antimicrobial agents | ~2.5 | CuAAC |
Table 2. Reactivity and Stability
| Compound | Stability in Protic Solvents | Cross-Coupling Utility |
|---|---|---|
| Target Compound | Moderate | High (Sonogashira) |
| 1-Cyclopropyl-4-boronic ester | Low | High (Suzuki) |
| 1-Methyl-4-stannyl-pyrazole | Low | High (Stille) |
Research Findings and Implications
- Synthetic Flexibility: The TMS-ethynyl group in the target compound enables efficient Sonogashira couplings, whereas triazole- or boron-containing analogs require specialized reaction conditions .
- Bioisosteric Potential: Similar to β-trimethylsilyl alanine, the TMS group may improve pharmacokinetic properties by mimicking hydrophobic moieties in drug design .
- Limitations : Bulkier silyl groups (e.g., TES) reduce reactivity, while polar substituents (e.g., nitrile) compromise lipophilicity .
Biological Activity
1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : CHN
- Molecular Weight : 148.16 g/mol
- CAS Number : 2297839-58-6
The compound features a pyrazole ring substituted with a cyclopropyl group and a trimethylsilyl-ethynyl moiety, which influences its reactivity and biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 278.9 ± 32.0 °C |
| Melting Point | Not Available |
| Flash Point | 122.5 ± 25.1 °C |
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways, such as:
- BRAF(V600E) : A mutation commonly found in melanoma.
- EGFR : Overexpressed in various cancers, making it a target for therapeutic intervention.
- Aurora-A Kinase : Involved in cell division; inhibition can lead to cancer cell death .
Anti-inflammatory Effects
Pyrazole derivatives have also demonstrated anti-inflammatory properties. The structural modifications in compounds like this compound enhance their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that compounds within the pyrazole class possess antimicrobial activity against various pathogens. The effectiveness of these compounds can be attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Study on Antitumor Efficacy
A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives, including those structurally related to this compound, exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting a potential for synergistic effects in cancer therapy .
Evaluation of Anti-inflammatory Properties
In another study, the anti-inflammatory effects of pyrazole derivatives were assessed using in vivo models of inflammation. The results showed that these compounds could significantly reduce markers of inflammation, indicating their potential as therapeutic agents for inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for pyrazole derivatives containing cyclopropyl and trimethylsilyl ethynyl groups?
- Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to synthesize pyrazole-triazole hybrids. For example, cyclopropyl-containing precursors are reacted with trimethylsilyl-protected alkynes under mild conditions (THF/H2O, 50°C, 16–72 hours) using CuSO4 and sodium ascorbate as catalysts. Purification typically involves column chromatography (silica gel, CH2Cl2/MeOH gradients) . Cyclopropyl groups are introduced via cyclocondensation of acetoacetate derivatives with hydrazines .
Q. How is the structure of 1-cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole confirmed experimentally?
- Answer : Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C) is critical for confirming substituent positions. For instance, cyclopropyl protons appear as multiplets near δ 1.3–1.6 ppm, while trimethylsilyl (TMS) groups show a singlet at δ 0.2–0.3 ppm. IR spectroscopy identifies alkyne stretches (C≡C, ~2100 cm<sup>−1</sup>) and pyrazole ring vibrations (~1500 cm<sup>−1</sup>). High-resolution mass spectrometry (HRMS) validates molecular formulas .
Q. What stability considerations apply to cyclopropyl-containing pyrazoles during storage or reaction conditions?
- Answer : Cyclopropyl groups are sensitive to ring-opening under acidic or high-temperature conditions. Storage at 2–8°C in inert atmospheres (argon) is recommended. Stability tests via TLC or HPLC under varying pH and temperature regimes are advised to assess decomposition pathways .
Advanced Research Questions
Q. How can reaction yields for cyclopropyl pyrazole synthesis be optimized in CuAAC protocols?
- Answer : Yield optimization involves:
- Catalyst loading : 0.2–0.5 equivalents of CuSO4 with stoichiometric sodium ascorbate.
- Solvent systems : THF/H2O (1:1) enhances solubility of polar intermediates.
- Reaction time : Extended durations (72 hours) improve conversions for sterically hindered substrates .
- Example : Ethyl 3-(4-butyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate was isolated in 41% yield after 72 hours at 50°C .
Q. What computational methods are used to predict the electronic properties of cyclopropyl pyrazoles?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT studies revealed charge delocalization over the pyrazole ring, influencing its biological activity .
Q. How can contradictions in reported spectroscopic data for similar compounds be resolved?
- Answer : Cross-validation using complementary techniques is essential. For example:
- NMR discrepancies : Variable-temperature NMR or COSY/NOESY experiments clarify dynamic effects.
- Mass spectrometry : Isotopic pattern analysis distinguishes between isobaric species.
- Case study : Ethyl pyrazole-4-carboxylate derivatives showed shifts in <sup>13</sup>C NMR due to substituent electronic effects .
Q. What biological or material science applications are explored for cyclopropyl pyrazole derivatives?
- Answer :
- Medicinal chemistry : Pyrazole-triazole hybrids exhibit anti-inflammatory and antimicrobial activity. For example, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is a precursor for bioactive compounds .
- Material science : Trimethylsilyl ethynyl groups enhance thermal stability in polymers, while cyclopropyl moieties modulate electronic properties in OLEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
